N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, an isothiazolidinone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:
Formation of the isothiazolidinone ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent.
Chlorination of the phenyl ring: The phenyl ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with acetamide: The chlorinated phenyl ring is then coupled with an acetamide derivative under appropriate conditions, such as in the presence of a base or a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring.
Reduction: Reduction reactions could target the nitro group if present or the carbonyl group in the acetamide moiety.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Drug Development: Possible applications in the design of new pharmaceuticals, particularly if the compound exhibits biological activity.
Biochemical Research: Use as a probe or reagent in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone ring could play a crucial role in binding to the target, while the chlorinated phenyl ring might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(m-tolyloxy)acetamide
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide is unique due to the combination of the isothiazolidinone ring and the chlorinated phenyl ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-4-2-5-15(10-13)25-12-18(22)20-14-6-7-16(19)17(11-14)21-8-3-9-26(21,23)24/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZPDLPYJSTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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